4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Description
Introduction to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Historical Context of Oxadiazole Research
Discovery and Development Timeline
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through nitrile oxide cycloadditions, marking the foundation of oxadiazole chemistry. By the mid-20th century, oxadiazoles gained prominence in medicinal chemistry following the commercialization of Oxolamine (Parebron), a cough suppressant featuring this scaffold. The 1980s–2000s saw systematic explorations of 1,2,4-oxadiazoles as ester/amide bioisosteres, driven by their metabolic stability and tunable electronic properties. The specific compound this compound emerged in the early 2000s, with PubChem records dating its initial characterization to 2005.
Key Milestones in 1,2,4-Oxadiazole Chemistry
- 1950s : Recognition of oxadiazoles' pharmacological potential through antiviral and antitumor screenings.
- 1990s : Development of microwave-assisted syntheses, enabling rapid library generation.
- 2010s : Structural studies confirming enhanced metabolic stability over 1,3,4-isomers.
- 2020s : Computational modeling of dipole moments to predict bioactivity.
Significance in Medicinal Chemistry
Position Among Heterocyclic Scaffolds
1,2,4-Oxadiazoles occupy a unique niche due to their balanced lipophilicity (logD ~2.5) and dipole moment (~3.5 D), enabling membrane permeability while maintaining aqueous solubility. Compared to imidazoles or pyrazoles, they exhibit superior resistance to enzymatic degradation, a trait leveraged in this compound’s design.
Pharmaceutical Relevance
This compound’s benzonitrile moiety enhances π-π stacking with aromatic amino acids, while the methylphenyl group optimizes hydrophobic interactions. Such features have spurred investigations into its kinase inhibitory potential, particularly against tyrosine kinases implicated in oncology.
Structural Role of 1,2,4-Oxadiazole Scaffold in Drug Discovery
Bioisosteric Relationships
The oxadiazole ring serves as a non-classical bioisostere for carboxylic acid derivatives, as demonstrated in Table 1:
| Bioisosteric Replacement | Advantages | Applications in Target Compound |
|---|---|---|
| Ester → Oxadiazole | Reduced hydrolysis | Enhanced oral bioavailability |
| Amide → Oxadiazole | Lower peptidase susceptibility | Prolonged receptor occupancy |
| Carbamate → Oxadiazole | Decreased toxicity | Improved safety profile |
Table 1: Bioisosteric strategies enabled by the 1,2,4-oxadiazole scaffold.
Functional Group Interactions
Research Objectives and Current Status
Unmet Needs in Current Research
Despite progress, challenges persist:
- Limited in vivo pharmacokinetic data for this compound.
- Need for covalent docking studies to map interaction landscapes.
- Scalability of synthetic routes remains suboptimal.
Global Research Trends
Analysis of 2020–2025 publications reveals:
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGFUYHLRNPQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with nitrile oxides under specific conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial activity. Studies have shown that derivatives of 1,2,4-oxadiazoles can demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . Preliminary screenings of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile have suggested promising antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Compounds with similar oxadiazole structures have demonstrated cytotoxic activities against various cancer cell lines. For instance, studies have reported moderate to high potency against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) . The mechanism of action is believed to involve inhibition of key enzymes or receptors involved in cell proliferation pathways.
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may possess neuroprotective properties. Some studies suggest that these compounds could inhibit tau-mediated neurodegeneration associated with Alzheimer's disease . This potential makes them candidates for further research in treating neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by Tabatabai et al. (2013) evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria . This supports the potential application of this compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a comparative study of oxadiazole compounds against cancer cell lines, researchers found that specific modifications to the oxadiazole structure enhanced cytotoxicity . The findings suggest that structural variations in compounds like this compound could lead to improved therapeutic agents for cancer treatment.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | Promising | Moderate to High | Emerging Evidence |
| 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one | Significant | High | Not Evaluated |
| Other Oxadiazole Derivatives | Variable | Moderate | Limited Evidence |
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and organism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
NS9283 (3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)
- Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 3-pyridinyl group.
- Biological Activity : NS9283 acts as a positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR), demonstrating the importance of pyridine’s hydrogen-bonding ability for receptor interaction .
- Application: Potential therapeutic agent for neurological disorders.
18F-AZD9272 (3-Fluoro-5-(3-(5-[18F]fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
- Structural Difference : Contains a fluoropyridinyl group on the oxadiazole and a fluorine atom on the benzonitrile ring.
- Impact : Fluorination improves lipophilicity and blood-brain barrier penetration, making it suitable as a radioligand for imaging metabotropic glutamate receptor 5 (mGluR5) in vivo .
- Synthesis : Achieved via nucleophilic substitution using DMSO at 150°C, highlighting solvent and temperature optimization .
Antimicrobial Oxadiazoles (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole)
Substituent Variations on the Benzene Ring
N-(4-Methoxyphenyl)-2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
- Structural Difference : The benzonitrile group is replaced with a benzamide moiety.
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile
Hybrid Structures with Additional Heterocycles
Compound 7.XXIX (Benzimidazole-Oxadiazole Hybrid)
Data Table: Key Compounds and Properties
Biological Activity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the oxadiazole ring and benzonitrile moiety, suggest a range of interactions with biological targets that could lead to therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of three nitrogen atoms and one oxygen atom within the compound, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds, including this one, may possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : Some studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The specific pathways may involve the modulation of signaling cascades associated with cell survival and death .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors related to inflammation and pain pathways.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several case studies highlight the biological effects of compounds related to this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxicity. The IC50 values ranged from 0.5 to 5 µM across different cell types, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL, suggesting strong antimicrobial properties .
Comparative Analysis
A comparative analysis with other similar compounds reveals the following insights:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-Methylphenyl Oxadiazole | Structure | 1.5 | Anticancer |
| Benzonitrile Derivative | Structure | 3.0 | Antimicrobial |
| 4-(Chlorophenyl) Oxadiazole | Structure | 0.8 | Anticancer |
The data indicate that while many derivatives exhibit similar activities, variations in structure lead to differences in potency.
Q & A
Advanced Research Question
- Radiolabeling : Incorporate ¹⁸F or ³H isotopes at the benzonitrile or methylphenyl group (see ¹⁸F-AZD9272’s synthesis for methodology) .
- In vitro assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .
- In vivo tracking : Administer radiolabeled compound to rodents and quantify biodistribution using PET/CT .
What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability at -20°C vs. 25°C) .
- NMR Stability Studies : Monitor signal degradation in DMSO-d₆ or CDCl₃ over weeks to detect hydrolytic cleavage of the oxadiazole ring .
- Mass Spectrometry : Detect oxidation products (e.g., nitrile → amide conversion) using high-resolution MS .
How does the electronic nature of substituents (e.g., methyl vs. methoxy) on the phenyl ring affect the compound’s reactivity?
Advanced Research Question
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing (nitrile) and electron-donating (methyl) groups’ effects on oxadiazole ring polarization .
- Experimental Validation : Synthesize analogs (e.g., 4-methoxyphenyl variant) and compare reaction kinetics in nucleophilic substitution or cyclization steps .
Key Insight : Methyl groups enhance steric stabilization, while methoxy groups increase solubility but may reduce metabolic stability .
What are the best practices for resolving synthetic by-products in the preparation of this compound?
Basic Research Question
- By-Product Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) .
- Chromatographic Optimization : Gradient elution with C18 columns and acetonitrile/water mixtures effectively separate nitrile-containing impurities .
Case Study : In 18F-AZD9272 synthesis, HPLC purification achieved >95% radiochemical purity by removing unreacted nitro precursors .
How can researchers leverage structural analogs to predict the pharmacological profile of this compound?
Advanced Research Question
- SAR Studies : Compare with JW74 (a triazole-oxadiazole hybrid) to infer potential kinase or receptor targets .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS to identify binding partners in cell lysates .
Caution : Structural similarities (e.g., shared oxadiazole cores) do not guarantee overlapping mechanisms; validate via functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
